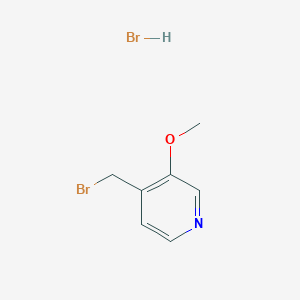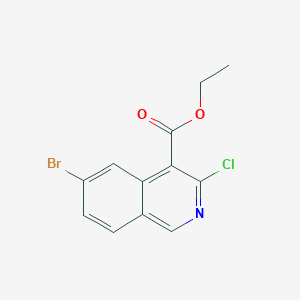
Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with an ethyl ester group at the carboxylate position. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the following steps:
Starting Material: Isoquinoline is used as the starting material.
Bromination: The isoquinoline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Chlorination: The brominated isoquinoline is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2).
Esterification: The resulting 6-bromo-3-chloroisoquinoline is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Large quantities of isoquinoline are subjected to bromination and chlorination in industrial reactors.
Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidation can lead to the formation of isoquinoline N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction Products: Isoquinoline derivatives with reduced oxidation states.
Oxidation Products: Isoquinoline N-oxides or other oxidized forms.
Applications De Recherche Scientifique
Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to target molecules, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a quinoline ring instead of an isoquinoline ring.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains an additional fluorine atom, which may alter its chemical properties and biological activities.
Ethyl 6-bromo-3-chloroquinoline-4-carboxylate: Similar structure but with different substitution patterns on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C12H9BrClNO2 |
|---|---|
Poids moléculaire |
314.56 g/mol |
Nom IUPAC |
ethyl 6-bromo-3-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)10-9-5-8(13)4-3-7(9)6-15-11(10)14/h3-6H,2H2,1H3 |
Clé InChI |
RORLHNSXJWEABO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=C(C=CC2=CN=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


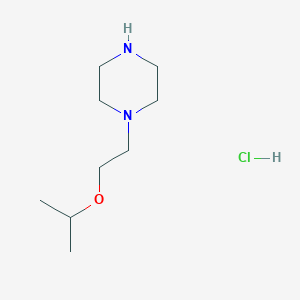
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
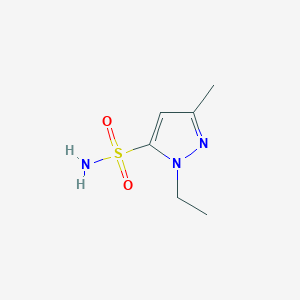
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
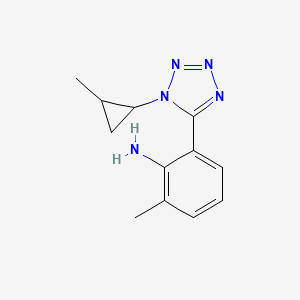
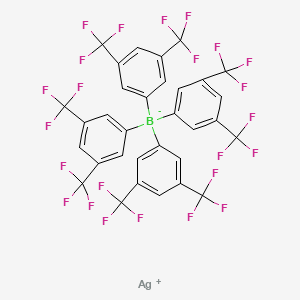

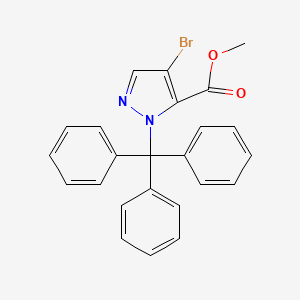
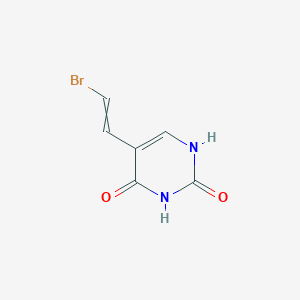
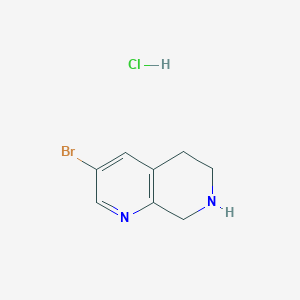
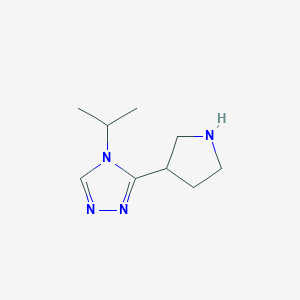
![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
